molecular formula C12H21NO4 B11869626 Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate CAS No. 93186-05-1

Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate

Cat. No.: B11869626
CAS No.: 93186-05-1
M. Wt: 243.30 g/mol
InChI Key: UDDZNVSKLXPNPW-UHFFFAOYSA-N
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Description

Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate (CAS 93186-05-1) is a spirocyclic ester with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.3 g/mol . Its structure features a 1,4-dioxa-8-azaspiro[4.5]decane core, where an oxygen-containing spirocycle (1,4-dioxane) is fused with a piperidine ring. The propanoate ethyl ester group extends from the nitrogen atom, contributing to its moderate lipophilicity (XlogP = 0.4) and topological polar surface area (48 Ų) . This compound is synthesized via nucleophilic substitution reactions between amines and ester-containing precursors, as evidenced by its use in quinoline-based drug discovery .

Key physicochemical properties:

Property Value
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.3 g/mol
XlogP 0.4
Hydrogen Bond Acceptors 5
Rotatable Bonds 5
Topological Polar Surface Area 48 Ų

Properties

CAS No.

93186-05-1

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate

InChI

InChI=1S/C12H21NO4/c1-2-15-11(14)3-6-13-7-4-12(5-8-13)16-9-10-17-12/h2-10H2,1H3

InChI Key

UDDZNVSKLXPNPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCC2(CC1)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in DMF.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the spiro structure allows for unique interactions with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1489-97-0)

  • Similarity : 0.98
  • Synthetic Yield : Comparable (45–50% for analogous esters) .
  • Applications : Intermediate in synthesizing larger bioactive molecules, though less explored in drug discovery compared to nitrogen-containing analogues.

2-Methyl-N,2-diphenyl-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propenamide

  • Structure : Replaces the ester with an amide group and introduces aromatic substituents .
  • Enhanced hydrogen-bonding capacity from the amide group. Lower synthetic yield (46%) compared to the target compound’s derivatives .

(6-Methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinolin-3-yl)methanol

  • Structure: Integrates the spirocyclic amine into a quinoline scaffold with a methanol substituent .
  • Key Differences: Higher molecular weight (m/z = 331 vs. 243.3) . Synthesized via LiBH₄ reduction of the ester precursor, indicating versatility in functional group interconversion .

Functional Group Variations

Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1006686-08-3)

  • Similarity : 0.95
  • Key Differences : Incorporates a formyl group, increasing electrophilicity and reactivity in condensation reactions.
  • Applications : Likely used as a synthetic intermediate for further derivatization.

N-(3,4-Dimethoxyphenyl)-3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)triazolo[4,3-b]pyridazin-3-yl]propanamide

  • Structure : Combines the spirocyclic amine with a triazolopyridazine core and a dimethoxyphenyl group .
  • Key Differences: Significantly higher molecular weight (468.51 g/mol) . Lower synthetic accessibility due to complex multistep routes.

Biological Activity

Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₂H₂₁N₁O₄
Molecular Weight 229.30 g/mol
CAS Number 71329697
IUPAC Name This compound

The compound features a spirocyclic structure that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Potential Targets

Research indicates that compounds with similar structures often exhibit activity against:

  • Enzymes : Inhibition or modulation of enzyme activity can lead to altered metabolic pathways.
  • Receptors : Binding to specific receptors may influence signal transduction processes.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains.
  • Cytotoxicity Assays : In vitro assays have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Research has pointed towards neuroprotective effects in models of neurodegenerative diseases.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Gram-positive and Gram-negative bacteria at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Case Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity study involving human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited dose-dependent cytotoxic effects with IC50 values ranging from 20 µM to 50 µM. These findings suggest potential for further development as an anticancer therapeutic.

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